molecular formula C16H17N3S B8692241 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline CAS No. 104340-38-7

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline

Cat. No.: B8692241
CAS No.: 104340-38-7
M. Wt: 283.4 g/mol
InChI Key: BLKLDWQFHUIMPR-UHFFFAOYSA-N
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Description

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline is a chemical compound that features a benzenamine core substituted with a benzimidazole moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline typically involves the reaction of benzenamine derivatives with benzimidazole compounds. One common synthetic route includes the nucleophilic substitution reaction where a benzenamine derivative reacts with a benzimidazole derivative in the presence of a suitable base and solvent. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzenamine or benzimidazole rings.

Scientific Research Applications

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can mimic natural nucleotides, allowing the compound to bind to DNA or RNA and interfere with their functions. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-4-chloro-6-methyl-
  • Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-N,N-diethyl-

Uniqueness

Compared to similar compounds, 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

104340-38-7

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C16H17N3S/c1-19(2)15-10-6-3-7-12(15)11-20-16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

BLKLDWQFHUIMPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Mercaptobenzimidazole (4.73 g) was dissolved in 150 ml of ethanol, and to the solution was added 6.18 g of 2-dimethylaminobenzyl chloride hydrochloride. The mixture was stirred at room temperature for 30 minutes. Precipitated crystals were collected by filtration. A saturated aqueous NaHCO3 solution was added to the crystals, and the resulting mixture was extracted with chloroform. The chloroform layer was washed with saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the residue was recrystallized from a mixture of chloroform and acetonitrile to obtain 5.39 g of 2-(2-dimethylaminobenzylthio)benzimidazole as a colorless crystalline product (m.p. 164° C.).
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two

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